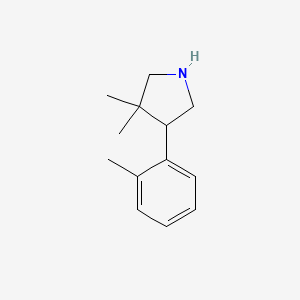
3,3-Dimethyl-4-(o-tolyl)pyrrolidine
説明
3,3-Dimethyl-4-(o-tolyl)pyrrolidine is a chemical compound used in scientific research . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 3,3-Dimethyl-4-(o-tolyl)pyrrolidine, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings . For example, 3,3-Dimethyl-4-(o-tolyl)pyrrolidine can be synthesized by reducing tri-o-tolyl phosphine oxide or through a Grignard reaction with o-bromotoluene .Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-4-(o-tolyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in 3,3-Dimethyl-4-(o-tolyl)pyrrolidine contributes to the molecule’s stereochemistry . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学的研究の応用
Molecular Structure and Conformation
Research on compounds structurally related to 3,3-Dimethyl-4-(o-tolyl)pyrrolidine focuses on understanding their molecular conformation and crystalline structure. For instance, studies have described the molecular geometry and hydrogen bonding in compounds where the tolyl ring and pyrrolidine units play crucial roles in determining the overall molecular conformation and crystal packing. Such insights are vital for understanding the reactivity and potential applications of these compounds in further chemical synthesis and material science (Sathya et al., 2012).
Organic Synthesis and Catalysis
Compounds like 3,3-Dimethyl-4-(o-tolyl)pyrrolidine serve as catalysts or intermediates in organic synthesis, demonstrating high regio- and enantioselectivity. This is particularly noted in the conjugate addition of alkyl methyl ketones to β-dimethyl(phenyl)silylmethylene malonate, showcasing the compound's role in facilitating reactions with high yield and selectivity. Such reactions are foundational in the development of pharmaceuticals and complex organic molecules (Chowdhury & Ghosh, 2009).
Material Science and Polymer Chemistry
The chemical framework of 3,3-Dimethyl-4-(o-tolyl)pyrrolidine is also relevant in material science, especially in the synthesis of novel polymers and materials with potential biological activity. Research into polyesters based on nitrogen-containing heterocycles, for example, explores the synthesis of new materials that could be used in various industrial applications, including as components of alkyd resins with potential biological activity (Sugralina et al., 2018).
特性
IUPAC Name |
3,3-dimethyl-4-(2-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-6-4-5-7-11(10)12-8-14-9-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEKADFJYXPSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CNCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-(o-tolyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-6-azaspiro[3.4]octan-7-one](/img/structure/B1432537.png)
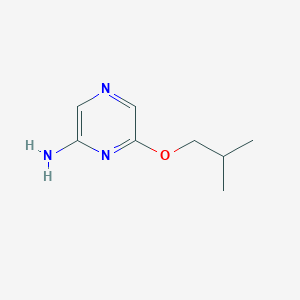
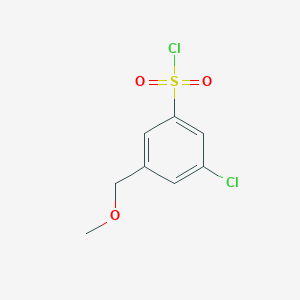
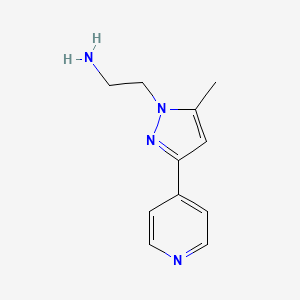
![2-(Pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1432547.png)

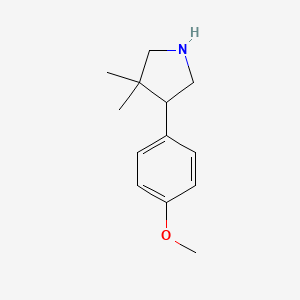


![2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1432553.png)
![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1432554.png)
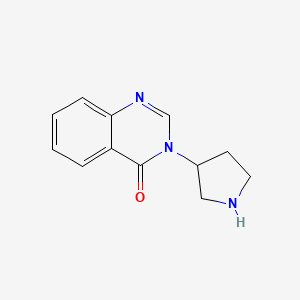
![1-[(2-Chloro-4-methylphenyl)methyl]piperazine](/img/structure/B1432558.png)
![6-Oxaspiro[3.4]octane-5,7-dione](/img/structure/B1432560.png)